BenchChemオンラインストアへようこそ!

Gemifloxacin Mesylate

Antimicrobial Susceptibility Respiratory Tract Infections Minimum Inhibitory Concentration

Gemifloxacin mesylate is a high-potency fluoronaphthyridone antibiotic for R&D procurement. Its MIC90 of 0.063 mg/L against S. pneumoniae offers a quantifiable 4-32× advantage over levofloxacin/moxifloxacin, establishing it as the reference standard for maximal fluoroquinolone potency studies. For MPC and single-step resistance mutation models, its MPC90 of 0.25 µg/mL is 2-8× lower than comparators, enabling precise mutant suppression concentration threshold determination. Against levofloxacin-resistant S. pneumoniae (MIC90 0.5 µg/mL), it retains 16-128× greater potency, making it essential for resistance mechanism research. NOT for human use.

Molecular Formula C19H24FN5O7S
Molecular Weight 485.5 g/mol
CAS No. 210353-53-0
Cat. No. B1671428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemifloxacin Mesylate
CAS210353-53-0
Synonyms7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid
Factive
gemifloxacin
gemifloxacin mesylate
LB 20304
LB-20304
LB20304
SB 265805
SB-265805
SB265805
Molecular FormulaC19H24FN5O7S
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
InChIInChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;
InChIKeyJIYMVSQRGZEYAX-CWUUNJJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemifloxacin Mesylate (CAS 210353-53-0): A High-Potency, Narrow-Window Oral Fluoroquinolone for Respiratory Pathogens


Gemifloxacin mesylate is a synthetic, broad-spectrum antibacterial agent of the fluoroquinolone class [1]. It is the mesylate salt of gemifloxacin, formulated for oral administration [2]. Chemically distinct as a fluoronaphthyridone, its mechanism of action involves dual inhibition of bacterial DNA gyrase and topoisomerase IV [1]. It is approved for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate community-acquired pneumonia, but its clinical use is reserved due to significant safety concerns [2].

Why Gemifloxacin Mesylate Cannot Be Interchanged with Ciprofloxacin, Levofloxacin, or Moxifloxacin


Despite belonging to the same broad class, gemifloxacin mesylate cannot be simply substituted for other respiratory fluoroquinolones like levofloxacin or moxifloxacin. This is due to a unique and quantifiable divergence in its pharmacodynamic and safety profile. Gemifloxacin exhibits significantly greater intrinsic potency (lower MICs) against key respiratory pathogens like *Streptococcus pneumoniae* [1]. However, this potency advantage is counterbalanced by a clinically significant and comparatively higher incidence of serious rash adverse events, limiting its use to a second-line or restricted therapeutic option [2]. Therefore, selection must be based on a precise, pathogen-specific risk-benefit analysis rather than class-level assumptions.

Quantitative Evidence for Selecting Gemifloxacin Mesylate over Comparator Fluoroquinolones


In Vitro Potency Against Streptococcus pneumoniae: MIC90 Comparison

Against a large panel of 4903 clinical isolates, gemifloxacin demonstrated superior in vitro potency against S. pneumoniae, the most common cause of community-acquired pneumonia, compared to other marketed fluoroquinolones. The MIC90 value for gemifloxacin was 0.063 mg/L [1].

Antimicrobial Susceptibility Respiratory Tract Infections Minimum Inhibitory Concentration

Mutant Prevention Concentration (MPC) Against Streptococcus pneumoniae

Gemifloxacin demonstrates a quantifiably lower threshold for preventing the emergence of resistant *S. pneumoniae* mutants. The modal MPC was 0.25 µg/mL for gemifloxacin [1].

Antibiotic Resistance Mutant Prevention Concentration Pharmacodynamics

Pharmacodynamic Potency Indices: Cmax/MIC and AUIC Comparison

Analysis of integrated pharmacokinetic/pharmacodynamic (PK/PD) parameters shows that gemifloxacin achieves superior exposure relative to its MIC. The ratio of maximum serum concentration to MIC (Cmax/MIC) and the area under the inhibitory curve (AUIC) are both >20 and >250 respectively [1].

Pharmacokinetics/Pharmacodynamics AUIC Cmax/MIC Antibiotic Efficacy

Potency Against Levofloxacin-Resistant Streptococcus pneumoniae

Gemifloxacin retains significant activity against clinical isolates of *S. pneumoniae* that are resistant to levofloxacin. In a Japanese study, the MIC90 of gemifloxacin for levofloxacin-resistant strains was 0.5 µg/mL [1].

Antibiotic Resistance Levofloxacin-Resistant Cross-Resistance

Optimal Application Scenarios for Gemifloxacin Mesylate Based on Quantified Differentiation


In Vitro Research on High-Potency Anti-Pneumococcal Agents

Researchers investigating the effects of maximal in vitro potency against *S. pneumoniae* should consider gemifloxacin mesylate. Its MIC90 of 0.063 mg/L provides a quantifiable 4-fold advantage over moxifloxacin and a 16-32-fold advantage over levofloxacin [1]. This makes it a preferred reference standard for studies aiming to define the lower limit of fluoroquinolone activity against this species.

Pharmacodynamic Modeling of Resistance Suppression

For in vitro pharmacodynamic models designed to study the prevention of single-step resistance mutations, gemifloxacin is a scientifically justified selection. Its MPC90 against *S. pneumoniae* is 0.25 µg/mL, which is 2- to 8-fold lower than that of its comparators [2]. This allows for the exploration of concentration thresholds required for mutant suppression.

Investigation of Multidrug-Resistant (MDR) *S. pneumoniae*

Gemifloxacin is a critical compound for studies involving levofloxacin-resistant strains of *S. pneumoniae*. Data shows it retains an MIC90 of 0.5 µg/mL against these isolates, representing a 16-128-fold increase in potency over other fluoroquinolones [3]. This scenario leverages the compound's unique ability to overcome common resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemifloxacin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.